molecular formula C5H8F3NO3S B12848998 (R)-pyrrolidin-3-yl trifluoromethanesulfonate

(R)-pyrrolidin-3-yl trifluoromethanesulfonate

Cat. No.: B12848998
M. Wt: 219.18 g/mol
InChI Key: CEHYFOACVPQNPH-SCSAIBSYSA-N
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Description

®-pyrrolidin-3-yl trifluoromethanesulfonate is a chiral compound that has gained attention in various fields of scientific research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-pyrrolidin-3-yl trifluoromethanesulfonate typically involves the reaction of ®-pyrrolidine with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of ®-pyrrolidin-3-yl trifluoromethanesulfonate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-pyrrolidin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with ®-pyrrolidin-3-yl trifluoromethanesulfonate include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of polar aprotic solvents and controlled temperatures to achieve the desired transformations .

Major Products Formed

The major products formed from reactions involving ®-pyrrolidin-3-yl trifluoromethanesulfonate depend on the specific nucleophile and reaction conditions used. For example, reactions with amines can yield substituted pyrrolidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-pyrrolidin-3-yl trifluoromethanesulfonate is used as a reagent in various organic synthesis reactions. Its ability to act as a leaving group in nucleophilic substitution reactions makes it valuable for the synthesis of complex molecules .

Biology and Medicine

Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are important in drug development .

Industry

In the industrial sector, ®-pyrrolidin-3-yl trifluoromethanesulfonate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-pyrrolidin-3-yl trifluoromethanesulfonate involves its role as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property is exploited in various synthetic applications to achieve efficient transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-pyrrolidin-3-yl trifluoromethanesulfonate include:

Uniqueness

What sets ®-pyrrolidin-3-yl trifluoromethanesulfonate apart from similar compounds is its chiral nature and the presence of the pyrrolidine ring. These features provide additional reactivity and selectivity in chemical reactions, making it a valuable tool in asymmetric synthesis and other specialized applications .

Properties

Molecular Formula

C5H8F3NO3S

Molecular Weight

219.18 g/mol

IUPAC Name

[(3R)-pyrrolidin-3-yl] trifluoromethanesulfonate

InChI

InChI=1S/C5H8F3NO3S/c6-5(7,8)13(10,11)12-4-1-2-9-3-4/h4,9H,1-3H2/t4-/m1/s1

InChI Key

CEHYFOACVPQNPH-SCSAIBSYSA-N

Isomeric SMILES

C1CNC[C@@H]1OS(=O)(=O)C(F)(F)F

Canonical SMILES

C1CNCC1OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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